molecular formula C12H20ClN5 B12216403 2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12216403
M. Wt: 269.77 g/mol
InChI Key: PIKUNYJBIZMFAJ-UHFFFAOYSA-N
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Description

2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-9-11(8-14-16)7-13-12-6-10(3)15-17(12)5-2;/h6,8-9,13H,4-5,7H2,1-3H3;1H

InChI Key

PIKUNYJBIZMFAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC(=NN2CC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Amination: The alkylated pyrazole is reacted with an amine, such as methylamine, to introduce the amine group.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 5-methyl-1-phenylpyrazole
  • 4-ethyl-5-methylpyrazole

Uniqueness

2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride is a compound characterized by its unique pyrazole structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H15N5C_{10}H_{15}N_5 with a molecular weight of approximately 195.26 g/mol. It features multiple nitrogen atoms within its heterocyclic rings, contributing to its reactivity and interaction with biological targets.

Research indicates that 2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating kinase activity.
  • Anticancer Activity : It has been explored for its anticancer properties, demonstrating efficacy against several cancer cell lines.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Studies

A range of studies have evaluated the anticancer potential of this compound. For instance:

CompoundCell LineIC50 (µM)Mechanism
2-Ethyl-N-[(1-Ethylpyrazol-4-yl)methyl]-5-Methylpyrazol-3-Amine; HClA2780 (Ovarian Cancer)0.158Induces apoptosis and cell cycle arrest
2-Ethyl-N-[(1-Ethylpyrazol-4-yl)methyl]-5-Methylpyrazol-3-Amine; HClMCF7 (Breast Cancer)0.127Inhibits cell proliferation

These results indicate that the compound effectively inhibits cancer cell growth through mechanisms involving apoptosis and cell cycle regulation.

Enzyme Inhibition Studies

The compound's ability to inhibit specific kinases was assessed using luminescent assays:

Kinase TargetKi (µM)Selectivity
CDK20.005High
CDK10.023Moderate
CDK90.077Low

The data suggest that the compound has a high selectivity for CDK2, making it a promising candidate for targeted cancer therapies.

Case Studies

  • Case Study on Ovarian Cancer : A study investigated the effects of the compound on A2780 ovarian cancer cells. Results demonstrated significant inhibition of cell growth and induction of apoptosis at sub-micromolar concentrations.
  • Inflammatory Models : In vivo studies have shown that the compound reduces markers of inflammation in animal models, suggesting its potential utility in treating inflammatory conditions.

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